2-Ethylhexyl [2-(pyridin-2-yl)ethyl]phosphonate
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Overview
Description
2-Ethylhexyl [2-(pyridin-2-yl)ethyl]phosphonate is a chemical compound with the molecular formula C15H25NO3P It is known for its unique structure, which includes a phosphonate group attached to a pyridine ring and an ethylhexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl [2-(pyridin-2-yl)ethyl]phosphonate typically involves the reaction of 2-(pyridin-2-yl)ethanol with 2-ethylhexyl phosphonic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may include additional steps such as recrystallization and distillation to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl [2-(pyridin-2-yl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-Ethylhexyl [2-(pyridin-2-yl)ethyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl [2-(pyridin-2-yl)ethyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it an effective chelating agent. The pyridine ring can participate in π-π interactions with aromatic systems, enhancing its binding affinity to certain biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Ethylhexyl (2-ethylhexyl)phosphonate: Similar structure but lacks the pyridine ring.
2-Pyridylethylamine: Contains the pyridine ring but lacks the phosphonate group
Uniqueness: 2-Ethylhexyl [2-(pyridin-2-yl)ethyl]phosphonate is unique due to the presence of both the phosphonate group and the pyridine ring. This combination imparts distinct chemical properties, such as enhanced chelating ability and specific binding interactions, making it valuable for various applications .
Properties
CAS No. |
62277-84-3 |
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Molecular Formula |
C15H25NO3P- |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-ethylhexoxy(2-pyridin-2-ylethyl)phosphinate |
InChI |
InChI=1S/C15H26NO3P/c1-3-5-8-14(4-2)13-19-20(17,18)12-10-15-9-6-7-11-16-15/h6-7,9,11,14H,3-5,8,10,12-13H2,1-2H3,(H,17,18)/p-1 |
InChI Key |
QKSQTFHPLUUMKZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COP(=O)(CCC1=CC=CC=N1)[O-] |
Origin of Product |
United States |
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